molecular formula C84H136N22O30S B13928382 Protein Kinase C (beta) Peptide

Protein Kinase C (beta) Peptide

Cat. No.: B13928382
M. Wt: 1966.2 g/mol
InChI Key: OSEGVIZGHKUIEA-SZLUSFKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein Kinase C (beta) Peptide is a member of the protein kinase C family, which is a group of serine/threonine kinases. These kinases play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. This compound is specifically involved in the regulation of cellular responses to external stimuli and is activated by diacylglycerol and calcium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Protein Kinase C (beta) Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Protein Kinase C (beta) Peptide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reactive oxygen species such as hydrogen peroxide.

    Phosphorylation: ATP as the phosphate donor in the presence of kinase enzymes.

    Dephosphorylation: Phosphatase enzymes.

Major Products

    Oxidation: Oxidized cysteine residues.

    Phosphorylation: Phosphorylated serine or threonine residues.

    Dephosphorylation: Dephosphorylated peptide.

Mechanism of Action

Protein Kinase C (beta) Peptide exerts its effects by phosphorylating target proteins on serine or threonine residues. This phosphorylation alters the activity, localization, or interaction of the target proteins, thereby modulating various cellular processes. The activation of this compound is regulated by diacylglycerol and calcium ions, which facilitate its translocation to the cell membrane and subsequent activation .

Comparison with Similar Compounds

Similar Compounds

  • Protein Kinase C Alpha Peptide
  • Protein Kinase C Delta Peptide
  • Protein Kinase C Epsilon Peptide

Uniqueness

Protein Kinase C (beta) Peptide is unique due to its specific activation by diacylglycerol and calcium ions and its distinct role in regulating cellular responses to external stimuli. Unlike other isoforms, this compound has unique substrate specificity and tissue distribution, making it a valuable target for therapeutic interventions .

Properties

Molecular Formula

C84H136N22O30S

Molecular Weight

1966.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C84H136N22O30S/c1-7-41(2)64(80(131)99-55(39-107)77(128)92-47(21-11-14-30-85)69(120)97-52(35-46-19-9-8-10-20-46)74(125)98-54(37-63(117)118)75(126)100-56(40-137)84(135)136)101-82(133)66(44(5)109)103-76(127)53(36-59(89)111)96-68(119)42(3)90-81(132)65(43(4)108)102-72(123)48(22-12-15-31-86)91-70(121)50(26-28-61(113)114)93-71(122)51(27-29-62(115)116)95-79(130)58-25-18-34-106(58)83(134)67(45(6)110)104-73(124)49(23-13-16-32-87)94-78(129)57-24-17-33-105(57)60(112)38-88/h8-10,19-20,41-45,47-58,64-67,107-110,137H,7,11-18,21-40,85-88H2,1-6H3,(H2,89,111)(H,90,132)(H,91,121)(H,92,128)(H,93,122)(H,94,129)(H,95,130)(H,96,119)(H,97,120)(H,98,125)(H,99,131)(H,100,126)(H,101,133)(H,102,123)(H,103,127)(H,104,124)(H,113,114)(H,115,116)(H,117,118)(H,135,136)/t41-,42-,43+,44+,45+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1

InChI Key

OSEGVIZGHKUIEA-SZLUSFKNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CN

Origin of Product

United States

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